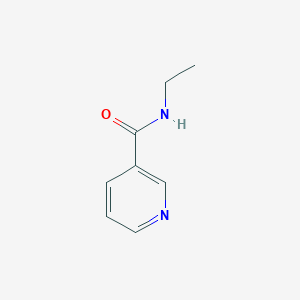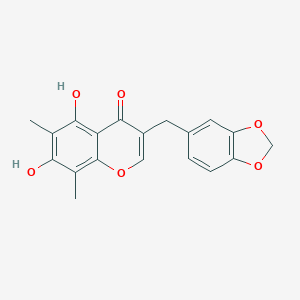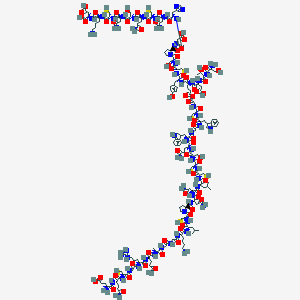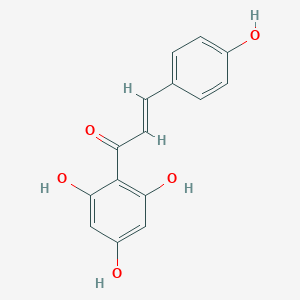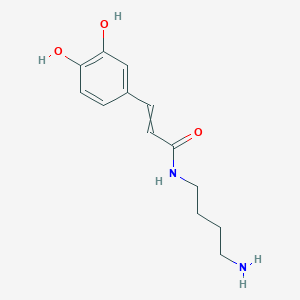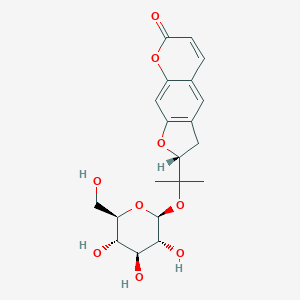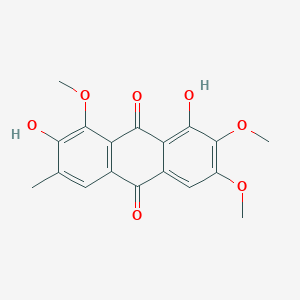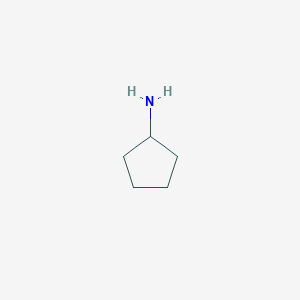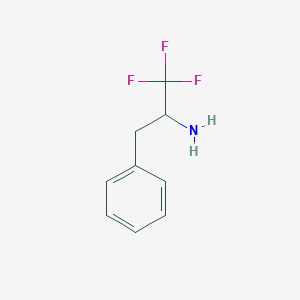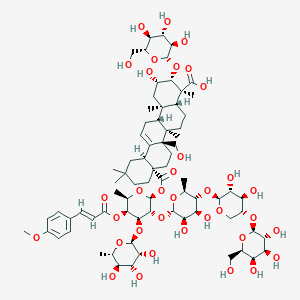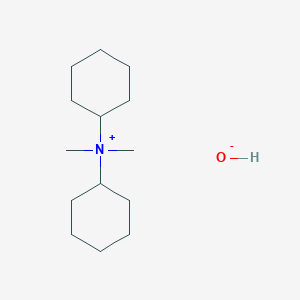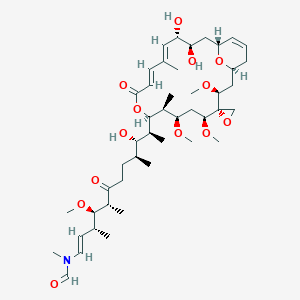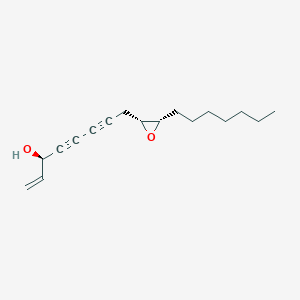
Panaxydol
描述
Panaxydol is a biologically active polyacetylenic compound derived from the roots of Panax ginseng and Panax notoginseng. It is known for its potent medicinal properties, including neuroprotective, anti-inflammatory, and anti-cancer effects. This compound is a significant component of traditional Chinese medicine and has been extensively studied for its therapeutic potential.
科学研究应用
Panaxydol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyacetylenic structures and their reactivity.
Industry: Utilized in the development of health-promoting drugs and supplements derived from ginseng extracts.
作用机制
Panaxydol exerts its effects through several molecular mechanisms:
安全和危害
未来方向
Future research directions involve investigating whether Panaxydol can prevent colon cancer, since macrophage depletion not only decreases inflammation but also suppresses tumorigenesis in AOM-DSS-induced model of colitis induced colon cancer in mice . Another direction to explore in the future is to determine if this compound can achieve its effects through different pathways .
准备方法
Synthetic Routes and Reaction Conditions: Panaxydol can be synthesized through various methods, including the decarboxylation of fatty acids. One common synthetic route involves the use of crepenynic acid as an intermediate. The process typically includes the following steps:
Extraction: The roots of Panax ginseng are washed, cut into pieces, frozen using liquid nitrogen, and lyophilized.
Labeling Experiments: Plants are supplied with carbon dioxide under field conditions or supplemented with labeled glucose in sterile root cultures.
Industrial Production Methods: Industrial production of this compound involves the extraction of Panax ginseng roots using solvents such as aqueous alcohol solutions or propylene glycol. The extraction process may include percolation, concentration under vacuum, and drying. The solvent used can vary, including options like ethanol, butylene glycol, and sunflower seed oil .
化学反应分析
Types of Reactions: Panaxydol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species, which play a role in its anti-cancer properties.
Reduction: Reduction reactions can modify the polyacetylenic structure of this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various organic reagents can be used depending on the desired functional group.
Major Products: The major products formed from these reactions include modified polyacetylenic compounds with altered biological activities .
相似化合物的比较
Panaxydol is often compared with other polyacetylenic compounds such as panaxynol and falcarinol. These compounds share similar structures but differ in their biological activities:
Panaxynol: Another polyacetylenic compound found in Panax ginseng, known for its anti-cancer properties.
Falcarinol: Found in various plants, including carrots, and known for its anti-inflammatory and anti-cancer effects.
Uniqueness of this compound: this compound is unique due to its potent neuroprotective effects and its ability to promote nerve regeneration, which is not as prominent in other similar compounds .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.
属性
IUPAC Name |
8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLDSGIQZAFIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415267 | |
| Record name | Panaxydol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114718-63-7, 72800-72-7 | |
| Record name | Panaxydol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Panaxydol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
